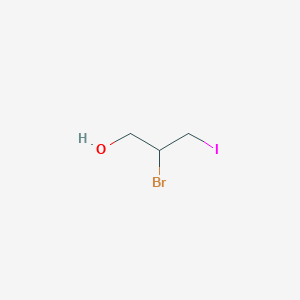

2-Bromo-3-iodopropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88380-84-1 |

|---|---|

Molecular Formula |

C3H6BrIO |

Molecular Weight |

264.89 g/mol |

IUPAC Name |

2-bromo-3-iodopropan-1-ol |

InChI |

InChI=1S/C3H6BrIO/c4-3(1-5)2-6/h3,6H,1-2H2 |

InChI Key |

RTWQDVOBRUXYLE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CI)Br)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Bromo 3 Iodopropan 1 Ol

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions are fundamental to the reactivity of 2-Bromo-3-iodopropan-1-ol, where a nucleophile replaces one of the halogen atoms. The specific mechanism, whether concerted (SN2) or stepwise (SN1), is influenced by the reaction conditions and the inherent properties of the substrate.

Comparative Analysis of Bromine and Iodine as Leaving Groups

In nucleophilic substitution reactions, the facility with which a leaving group departs is a critical factor. The ability of a species to act as a good leaving group is inversely related to its basicity. Both bromide and iodide are excellent leaving groups because they are the conjugate bases of strong acids (HBr and HI).

However, iodide is generally considered a better leaving group than bromide. libretexts.org This is attributed to its larger atomic radius and greater polarizability, which allows for better stabilization of the negative charge in the transition state and as the departing anion. libretexts.org The C-I bond is also weaker than the C-Br bond, further facilitating its cleavage.

This difference in leaving group ability implies that in this compound, the iodine atom is more susceptible to nucleophilic attack than the bromine atom under identical conditions. Consequently, reactions with nucleophiles are expected to preferentially occur at the carbon bearing the iodine.

Table 1: Comparison of Halide Leaving Group Ability

| Property | Bromide (Br⁻) | Iodide (I⁻) |

| Basicity | Weaker | Weakest |

| Polarizability | High | Higher |

| C-X Bond Strength | Stronger | Weaker |

| Leaving Group Ability | Good | Excellent |

This table provides a comparative overview of the properties of bromide and iodide as leaving groups.

Stereochemical Outcomes and Diastereoselectivity in Substitution Reactions

The stereochemistry of substitution reactions at the chiral centers of this compound is a key diagnostic tool for elucidating the operative mechanism.

SN2 Reactions: A bimolecular nucleophilic substitution (SN2) reaction proceeds with a backside attack of the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of the stereochemical configuration at that center. quora.com Given the primary nature of the carbon bearing the iodine and the secondary nature of the carbon with the bromine, SN2 reactions are sterically more favorable at the C-I bond. quora.comevitachem.com

SN1 Reactions: A unimolecular nucleophilic substitution (SN1) reaction involves the formation of a carbocation intermediate after the departure of the leaving group. This planar carbocation can then be attacked by the nucleophile from either face, leading to a mixture of enantiomers, often resulting in racemization. wiley.com The stability of the potential carbocation is a determining factor. A secondary carbocation at the C-Br position would be more stable than a primary carbocation at the C-I position, suggesting that if SN1 conditions prevail, reaction at the C-Br bond might be favored. scribd.com

Neighboring Group Participation: The presence of the hydroxyl group on the carbon adjacent to the halogens can lead to intramolecular participation, influencing the stereochemical outcome. stackexchange.com The hydroxyl group can act as an internal nucleophile, attacking the adjacent carbon and displacing the halide to form a transient epoxide-like intermediate. Subsequent attack by an external nucleophile on this intermediate would lead to a net retention of configuration at the reaction center. stackexchange.com This phenomenon, known as neighboring group participation, can compete with standard SN1 and SN2 pathways and is particularly relevant in this molecule due to the proximity of the -OH group to the electrophilic carbons.

Elimination Reactions (E1 and E2)

When treated with a base, this compound can undergo elimination reactions to form an alkene. The competition between E1 and E2 pathways is primarily governed by the strength of the base, the solvent, and the substrate structure. chemistrysteps.comlibretexts.org

Regioselectivity and Stereoselectivity in Alkene Formation from this compound

Elimination reactions of this compound can potentially yield different isomeric alkenes depending on which proton is removed and which halogen acts as the leaving group.

Regioselectivity: The regioselectivity of the elimination will depend on the relative acidity of the protons on the carbons adjacent to the halogen-bearing carbons and the stability of the resulting alkene (Zaitsev's vs. Hofmann's rule). With a strong, non-bulky base, the more substituted (and generally more stable) alkene is the major product (Zaitsev's rule). masterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann's rule).

Stereoselectivity: The E2 mechanism is stereospecific and requires an anti-periplanar arrangement between the proton being abstracted and the leaving group. researchgate.net This conformational requirement will dictate the stereochemistry of the resulting alkene. For instance, elimination of HBr would require the H on C1 and the Br on C2 to be anti-periplanar, while elimination of HI would necessitate an anti-periplanar relationship between the H on C2 and the I on C3. The relative rates of these two potential E2 eliminations will depend on the C-H bond acidities and the leaving group abilities of bromide and iodide. The E1 mechanism, proceeding through a carbocation intermediate, is not stereospecific and will generally lead to a mixture of E and Z isomers, with the more stable isomer being favored. masterorganicchemistry.com

Kinetic and Thermodynamic Control in Elimination Processes

The distribution of products in an elimination reaction can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures and with a strong, non-hindered base, the reaction is often under kinetic control, meaning the product that is formed fastest will predominate. This usually corresponds to the reaction pathway with the lowest activation energy. researchgate.net In the case of this compound, given that iodide is a better leaving group, the elimination of HI via an E2 pathway is likely to be kinetically favored over the elimination of HBr.

Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control, where the most stable product is the major isomer, as the initially formed products can equilibrate. 182.160.97 The relative stability of the potential alkene products will determine the final product distribution.

Table 2: Factors Influencing E1 vs. E2 Mechanisms

| Factor | Favors E1 | Favors E2 |

| Base | Weak base (e.g., H₂O, ROH) | Strong, concentrated base (e.g., RO⁻) |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Solvent | Polar protic | Aprotic or less polar |

| Leaving Group | Good leaving group | Good leaving group |

This table summarizes the key factors that determine whether an elimination reaction proceeds via an E1 or E2 mechanism. chemistrysteps.comlibretexts.org

Intramolecular Cyclization and Rearrangement Mechanisms Triggered by Halogen Substituents

The presence of the hydroxyl group in close proximity to the electrophilic carbons bearing the halogens allows for the possibility of intramolecular reactions.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack one of the adjacent carbons, displacing the halide to form a three-membered ring, an epoxide. This intramolecular SN2 reaction is often rapid and can be a dominant pathway, especially when a five- or six-membered ring can be formed, although three-membered rings are also common. masterorganicchemistry.com

Given the structure of this compound, the formation of 2-(iodomethyl)oxirane (B1295755) or 2-(bromomethyl)oxirane via intramolecular cyclization is a plausible reaction pathway. The relative rates of formation of these two epoxides would depend on the leaving group ability of iodide versus bromide, with the displacement of iodide being kinetically favored.

Furthermore, the initial formation of a carbocation in an SN1 or E1 process could be susceptible to rearrangement. For instance, a 1,2-hydride shift could lead to a more stable carbocation, resulting in rearranged substitution or elimination products. The potential for such rearrangements adds another layer of complexity to the reaction landscape of this multifunctional compound. wiley.com Research on related halohydrins has shown that intramolecular cyclization can be a key step in their synthetic transformations. cuny.edunih.gov

Chemical Transformations and Derivatization Strategies for 2 Bromo 3 Iodopropan 1 Ol

Carbon-Carbon Bond Forming Reactions Involving 2-Bromo-3-iodopropan-1-ol

The presence of both a C-I and a C-Br bond makes this compound an interesting substrate for carbon-carbon bond-forming reactions, especially those catalyzed by transition metals. The differing bond strengths and reactivity profiles of the two halogens allow for sequential and selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are central to modern organic synthesis. uwindsor.canih.gov For a substrate like this compound, the key to its utility lies in the differential reactivity of its carbon-halogen bonds. In the fundamental oxidative addition step of these catalytic cycles, the C-I bond is substantially more reactive than the C-Br bond. wikipedia.org This reactivity pattern (C-I > C-Br > C-Cl) is well-established and allows for selective coupling at the iodinated position while leaving the bromine atom intact for subsequent transformations. wikipedia.orgnih.gov This strategy has been demonstrated with related geminal halo-iodoalkanes. rsc.org For these reactions to be successful with this compound, the acidic proton of the primary alcohol would typically require protection.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. uwindsor.ca In a hypothetical reaction, a protected version of this compound could be selectively coupled with an aryl or vinyl boronic acid at the C-1 position. The reaction would be catalyzed by a palladium(0) complex in the presence of a base, yielding a 2-bromo-3-aryl(or vinyl)propan-1-ol derivative. The remaining C-Br bond could then be subjected to a second, distinct coupling reaction under potentially more forcing conditions.

Stille Coupling The Stille coupling utilizes organotin reagents as the nucleophilic partner. Similar to the Suzuki-Miyaura reaction, it proceeds through a catalytic cycle involving a palladium catalyst. Given the reactivity trend of organohalides, a selective reaction at the C-I bond of protected this compound would be expected, allowing for the introduction of a wide variety of carbon-based fragments.

Negishi Coupling The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic nucleophiles used in palladium- or nickel-catalyzed cross-couplings. nih.govwikipedia.org This heightened reactivity allows for the coupling of a broader range of substrates, including less reactive alkyl halides. nih.gov When applied to protected this compound, an organozinc reagent would react preferentially at the C-I position. While highly effective, organozinc reagents generally exhibit lower functional group tolerance compared to organoboranes, which must be considered in synthetic planning. nih.govnih.gov

| Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance; reagents are stable, non-toxic, and commercially available. uwindsor.ca | Requires a base, which may not be suitable for base-sensitive substrates. |

| Stille | Organotin (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Generally neutral reaction conditions; tolerant of many functional groups. | Toxicity and stoichiometric tin byproducts are significant drawbacks. |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity of the organozinc reagent allows for coupling of less reactive halides. nih.govwikipedia.org | Reagents are sensitive to air and moisture; lower functional group tolerance. nih.gov |

The formation of highly nucleophilic Grignard and organolithium reagents is a fundamental strategy for C-C bond formation. A critical prerequisite for applying this chemistry to this compound is the protection of the acidic hydroxyl group, as unprotected alcohols react rapidly with and would quench these powerful organometallic bases. pdx.eduuth.gr Common strategies include conversion to a silyl (B83357) ether (e.g., TBDMS ether) or a benzyl (B1604629) ether. uni-konstanz.de

Grignard Reagents Grignard reagents are typically prepared by reacting an organohalide with magnesium metal in an ethereal solvent like diethyl ether or THF. wikipedia.orgbyjus.com For a protected this compound, the reaction with magnesium would be expected to occur selectively at the more labile carbon-iodine bond to form the corresponding Grignard reagent, 1-(bromomethyl)-2-(alkoxy)ethylmagnesium iodide. wikipedia.orgwikipedia.org This intermediate could then be used in reactions with a variety of electrophiles, such as aldehydes, ketones, or esters, to construct more complex molecules. chemguide.co.uk An alternative method for preparation is via a halogen-magnesium exchange reaction, which can offer better functional group compatibility. wikipedia.org

Organolithium Compounds Organolithium reagents can be formed similarly by reacting an alkyl halide with lithium metal, often in a hydrocarbon solvent. pdx.edumasterorganicchemistry.com The reaction with a protected this compound would also be expected to proceed selectively at the C-I bond. A more common and often cleaner method for preparing specific organolithium reagents is through lithium-halogen exchange, typically using tert-butyllithium (B1211817) (t-BuLi) at low temperatures. This exchange is exceptionally fast for alkyl iodides, allowing for the clean formation of the organolithium species while leaving the C-Br bond untouched. masterorganicchemistry.com The resulting organolithium reagent would be a potent nucleophile, capable of reacting with a wide range of electrophiles. uth.gr

| Reagent Type | Method of Formation | Expected Selectivity | Common Subsequent Reactions |

|---|---|---|---|

| Grignard (RMgX) | Reaction with Mg metal in ether. chemguide.co.uk | Preferential insertion at the C-I bond. | Addition to carbonyls (aldehydes, ketones, esters), epoxides, and CO₂. chemguide.co.uk |

| Organolithium (RLi) | Reaction with Li metal or, more commonly, lithium-halogen exchange with t-BuLi. masterorganicchemistry.com | Highly selective for the C-I bond over the C-Br bond. | Generally more reactive than Grignard reagents; similar reaction scope but often less steric hindrance. uth.gr |

Stereoselective Derivatization and Chiral Auxiliary Applications

The carbon atom bearing the bromine (C-2) in this compound is a stereocenter. Therefore, the compound is chiral and exists as a pair of enantiomers. This inherent chirality presents opportunities for its use in stereoselective synthesis, either as a chiral building block or as a precursor to a chiral auxiliary.

Stereoselective Derivatization If resolved into its individual enantiomers, this compound could serve as a valuable chiral starting material. Halohydrins are versatile precursors for the synthesis of chiral epoxides, a reaction that typically proceeds with high stereospecificity via intramolecular SN2 reaction upon treatment with a base. testbook.com An enantiomerically pure this compound could thus be converted into a chiral bromo-epoxide, a useful intermediate for further stereocontrolled transformations. Furthermore, the existing stereocenter at C-2 could potentially direct the stereochemical outcome of reactions at adjacent centers, a principle known as substrate-controlled diastereoselection.

Chiral Auxiliary Applications A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereoselectivity of a reaction. wikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing asymmetry. While there are no specific literature reports of this compound being used as a chiral auxiliary, its structure contains the necessary elements for such potential applications. For example, the alcohol functionality could be esterified with a prochiral α,β-unsaturated carboxylic acid. The chiral framework of the auxiliary could then direct a diastereoselective conjugate addition or Diels-Alder reaction on the unsaturated system. wikipedia.orgresearchgate.net After the key bond-forming step, the auxiliary could be cleaved by hydrolysis, releasing the enantiomerically enriched product. Established auxiliaries like Oppolzer's camphorsultam or Evans' oxazolidinones are more commonly employed for these purposes. wikipedia.org However, the study of novel auxiliaries is an ongoing area of research. The potential for halohydrins to serve as chiral auxiliaries or precursors to them has been noted in synthetic contexts. semanticscholar.orggrantome.com

| Strategy | Description | Potential Outcome |

|---|---|---|

| Chiral Building Block | Use of an enantiomerically pure form of the compound (obtained via resolution) as a starting material. | Synthesis of chiral epoxides, alcohols, and other complex molecules where the stereocenter from the starting material is retained. testbook.com |

| Substrate-Controlled Derivatization | The stereocenter at C-2 influences the stereochemical outcome of reactions at C-1 or C-3. | Diastereoselective formation of new stereocenters, for example, during nucleophilic substitution or addition reactions. |

| Chiral Auxiliary Precursor | The chiral alcohol is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org | Asymmetric synthesis of various compound classes, such as products from aldol, alkylation, or cycloaddition reactions. researchgate.net |

Advanced Spectroscopic Characterization of 2 Bromo 3 Iodopropan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The protons on the carbon bearing the hydroxyl group (C1), the carbon with the bromine atom (C2), and the carbon with the iodine atom (C3) would each give rise to distinct signals. The electronegativity of the substituents (OH, Br, I) and their proximity to the observed protons would significantly influence their chemical shifts. The protons on C1, being adjacent to the electron-withdrawing hydroxyl group, would be expected to resonate at a lower field compared to a simple alkane. Similarly, the proton on C2 would be deshielded by the adjacent bromine atom, and the protons on C3 by the iodine atom.

The coupling constants (J-values) between adjacent non-equivalent protons would provide critical information about the dihedral angles and, consequently, the preferred conformation of the molecule in solution. For instance, the coupling between the C2-H proton and the two diastereotopic C1-H protons would likely result in a complex multiplet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H on C1 (CH₂OH) | ~3.7 - 3.9 | Doublet of doublets (dd) |

| H on C2 (CHBr) | ~4.0 - 4.2 | Multiplet (m) |

| H on C3 (CH₂I) | ~3.3 - 3.5 | Doublet of doublets (dd) |

| OH | Variable | Singlet (s) |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each of the three carbon atoms in 2-bromo-3-iodopropan-1-ol is in a unique chemical environment and would therefore produce a distinct signal. The chemical shifts of these carbons are influenced by the attached and neighboring functional groups.

The carbon attached to the hydroxyl group (C1) would be expected to appear in the typical range for alcohols. The carbon bonded to the bromine atom (C2) would be shifted downfield due to the deshielding effect of the halogen. The carbon bearing the iodine atom (C3) would also be influenced by the halogen, with its chemical shift being distinct from the other two carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂OH) | ~65 - 70 |

| C2 (CHBr) | ~50 - 55 |

| C3 (CH₂I) | ~10 - 15 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons on C1 and C2, and between the protons on C2 and C3, thus confirming the propan-1-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the carbon signal predicted around 65-70 ppm would show a correlation to the protons predicted around 3.7-3.9 ppm, confirming this as the CH₂OH group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. The calculated exact mass of this compound (C₃H₆BrIO) is 263.8647 g/mol nih.gov. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the synthesized molecule.

Interpretation of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Key fragmentation pathways would likely involve the loss of the halogen atoms, the hydroxyl group, or small neutral molecules like water.

The presence of bromine and iodine would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would lead to pairs of peaks separated by two mass units for any fragment containing a bromine atom. Iodine is monoisotopic (¹²⁷I).

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Loss from Molecular Ion |

| 245 | [C₃H₅BrO]⁺ | I |

| 185 | [C₃H₆IO]⁺ | Br |

| 137 | [C₃H₅O]⁺ | Br, I |

| 127 | [I]⁺ | C₃H₆BrO |

| 79/81 | [Br]⁺ | C₃H₆IO |

Note: The relative abundances of these fragments would depend on the ionization technique and energy. The analysis of these fragmentation patterns provides corroborating evidence for the structure of this compound determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

The primary alcohol group gives rise to two very distinct and characteristic absorptions. A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration, with the broadening being a result of intermolecular hydrogen bonding. spectroscopyonline.comlibretexts.orgquimicaorganica.orgorgchemboulder.com The C-O stretching vibration of a primary alcohol typically appears as a strong band between 1075 and 1000 cm⁻¹. spectroscopyonline.comquimicaorganica.org

The carbon-halogen bonds also produce characteristic absorptions, although these often appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), which can be complex. The C-Br stretching vibration is expected to produce a strong absorption in the range of 690-515 cm⁻¹. orgchemboulder.comblogspot.comscribd.com The C-I stretch occurs at even lower wavenumbers, typically between 600 and 500 cm⁻¹, and may be difficult to observe with standard spectrophotometers. blogspot.comlibretexts.org Additionally, the wagging vibration of the -CH₂X group (where X is a halogen) can be observed between 1300-1150 cm⁻¹. orgchemboulder.comblogspot.comscribd.com

The presence of C-H bonds from the propane backbone will result in stretching vibrations typically observed around 3000-2850 cm⁻¹ and bending vibrations at approximately 1470-1365 cm⁻¹. docbrown.info

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Alcohol (-C-O) | C-O Stretch | 1075 - 1000 | Strong |

| Alkyl Halide (-C-Br) | C-Br Stretch | 690 - 515 | Strong |

| Alkyl Halide (-C-I) | C-I Stretch | 600 - 500 | Medium-Strong |

| Alkyl Group (-C-H) | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Alkyl Group (-C-H) | C-H Bend | 1470 - 1365 | Variable |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if applicable)

A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. Therefore, no experimental data on its solid-state structure is available.

If a suitable crystal of this compound were to be analyzed, X-ray crystallography could reveal crucial structural details. It would allow for the precise measurement of the C-Br, C-I, C-C, and C-O bond lengths and the various bond angles within the molecule. Furthermore, it would elucidate the preferred conformation of the molecule in the crystal lattice, detailing the torsional angles along the C1-C2-C3 backbone. This information is valuable for understanding intramolecular interactions, such as potential hydrogen bonding involving the hydroxyl group and one of the halogen atoms, as well as intermolecular packing forces within the crystal. manchester.ac.uk

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Characterization (if chiral)

The this compound molecule possesses a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom (-H), a bromine atom (-Br), an iodomethyl group (-CH₂I), and a hydroxymethyl group (-CH₂OH). Due to this chirality, the compound can exist as a pair of non-superimposable mirror images known as enantiomers.

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are specifically designed to study chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

There is currently no published research available detailing the ORD or CD spectra of this compound. If this compound were to be resolved into its individual enantiomers, chiroptical spectroscopy would be essential for their characterization. The two enantiomers would exhibit equal but opposite rotations in ORD spectroscopy and would show CD spectra that are mirror images of each other. These techniques would not only confirm the enantiomeric nature of the isolated samples but could also be used to determine the enantiomeric excess (ee) or optical purity of a mixture.

Computational Chemistry and Theoretical Studies of 2 Bromo 3 Iodopropan 1 Ol

Conformational Analysis and Potential Energy Surfaces

The flexibility of 2-bromo-3-iodopropan-1-ol, arising from rotations around its single bonds, means it can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these structures (i.e., the minima on the potential energy surface) and the energy barriers between them.

Rotation around the C1-C2 and C2-C3 bonds of this compound gives rise to various rotational isomers, or rotamers. The relative stability of these rotamers is determined by a combination of steric hindrance between bulky groups (I, Br, CH₂OH) and stabilizing intramolecular interactions.

A key interaction in this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) as a hydrogen bond donor and one of the halogen atoms (Br or I) or the other halogen's carbon-bound electron cloud as an acceptor. researchgate.net Computational studies on similar propanol (B110389) derivatives have shown that such hydrogen bonds can significantly stabilize certain conformations, often leading to a folded or gauche arrangement being preferred over a fully extended anti-conformation. uni-goettingen.de The strength of these interactions would depend on the O-H···X angle and distance (where X is the halogen).

Table 2: Potential Rotational Isomers of this compound This table describes key rotamers based on the dihedral angles around the C1-C2 and C2-C3 bonds.

| Rotamer Description | Dihedral Angle (O-C1-C2-Br) | Dihedral Angle (C1-C2-C3-I) | Key Feature |

| Anti-Anti | ~180° | ~180° | Fully extended chain, minimizes steric repulsion. |

| Gauche-Anti | ~60° | ~180° | Folded structure, may be stabilized by an O-H···Br hydrogen bond. |

| Anti-Gauche | ~180° | ~60° | Folded structure, potential for O-H···I interaction is sterically less favorable. |

| Gauche-Gauche | ~60° | ~60° | Highly compact structure, likely high in energy due to steric clash between substituents. |

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. kobv.de Computational studies model these effects using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model (SMD). gaussian.comfaccts.de These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

In a non-polar solvent, intramolecular hydrogen bonds are relatively more important, and conformations that maximize these interactions would be favored. In a polar, protic solvent like water, the molecule can form stronger intermolecular hydrogen bonds with the solvent. This can disrupt the weaker intramolecular hydrogen bonds, potentially favoring more extended conformations that maximize solvent exposure. kobv.de

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. For this compound, this involves identifying the transition states (the energy maxima along a reaction coordinate) and calculating the activation energies for plausible reactions like nucleophilic substitution and elimination. researchgate.net

The molecule has two potential leaving groups, bromide and iodide. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, suggesting that reactions involving the cleavage of the C-I bond would generally be faster. scribd.com Computational studies can quantify this difference by calculating the activation barriers for reactions at each site.

Common reaction pathways for haloalcohols include:

Nucleophilic Substitution (Sₙ2): A nucleophile attacks one of the electrophilic carbon atoms (C2 or C3), displacing the halide ion. Calculations would model the five-coordinate transition state and determine the energy barrier.

Elimination (E2): A base removes the hydroxyl proton, and a subsequent intramolecular Sₙ2-type attack by the resulting alkoxide on C2 or C3 displaces the halide, forming an epoxide. Alternatively, a base could remove a proton from C2 or C3, leading to the formation of a double bond.

Radical Reactions: Under photolytic conditions, homolytic cleavage of the C-I or C-Br bond can occur, generating radical intermediates. researchgate.net

To confirm that a calculated saddle point is indeed the correct transition state for a given reaction, chemists perform an Intrinsic Reaction Coordinate (IRC) calculation. researchgate.net An IRC calculation traces the minimum energy path downhill from the transition state, ensuring that it connects the reactants on one side with the products on the other. researchgate.net

Table 3: Hypothetical Calculated Activation Energies for Competing Reactions This illustrative table shows how computational results can be used to predict reaction selectivity. The values reflect the expected trend of C-I being a better leaving group than C-Br.

| Reaction Pathway | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Sₙ2 with OH⁻ | Iodide (at C3) | 18.5 | Favorable pathway. |

| Sₙ2 with OH⁻ | Bromide (at C2) | 22.0 | Higher energy barrier, less favorable than iodide displacement. |

| E2 (Epoxide Formation) | Iodide (at C3) | 17.0 | Likely the most favorable pathway under basic conditions. |

| E2 (Epoxide Formation) | Bromide (at C2) | 20.5 | Less favorable than epoxide formation via iodide displacement. |

Elucidation of Reaction Pathways and Activation Barriers (e.g., for elimination reactions)

Elimination reactions are a fundamental transformation for haloalkanes, and computational studies have been instrumental in mapping out the intricate details of their reaction pathways, particularly for E2 reactions. Research on simpler, related molecules like 2-bromopropane (B125204) and 2-iodopropane (B156323) provides a solid foundation for understanding the potential elimination pathways of this compound.

In a computational experiment designed for undergraduates, the E2 elimination of 2-bromopropane was investigated using Hartree-Fock (HF) and DFT methods. researchgate.net This study elucidated the transition state geometry and calculated the activation energy for the reaction, offering a clear picture of the concerted mechanism where a base abstracts a proton simultaneously with the departure of the bromide leaving group. researchgate.net The study also suggested extending the experiment to 2-iodopropane, highlighting the comparative reactivity of different halogens. researchgate.net

For this compound, two primary E2 elimination pathways are conceivable, involving the removal of either HBr or HI. The iodine atom is generally a better leaving group than bromine due to the weaker carbon-iodine bond and the greater stability of the iodide anion (I-) compared to the bromide anion (Br-). Consequently, the elimination of HI is expected to have a lower activation barrier than the elimination of HBr.

A DFT study comparing the E2 elimination of 2-bromopropane and 2-iodopropane found that the reaction involving the iodide substrate had a more favorable solvation activation energy. researchgate.net This supports the principle that the C-I bond is more labile and predisposed to cleavage. In the case of this compound, this would strongly favor the formation of 2-bromo-prop-2-en-1-ol as the major initial product.

The following table, based on data from analogous compounds, illustrates the typical activation energies calculated for E2 reactions, which helps in contextualizing the expected energetics for this compound.

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| E2 Elimination of 2-Bromopropane | DFT | def2-TZVP | 35.15 |

| E2 Elimination of 2-Bromopropane | HF | def2-TZVP | 48.78 |

This table presents data for the E2 elimination of 2-bromopropane as a model system to infer the reactivity of this compound. Data sourced from a computational chemistry experiment. researchgate.net

Solvent Effects on Reaction Energetics and Kinetics

The surrounding solvent medium can profoundly influence the rates and mechanisms of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM), are frequently used to simulate these solvent effects. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies and their impact on the energies of reactants, transition states, and products.

For elimination and substitution reactions of haloalkanes, polar solvents are known to stabilize charged species, such as the leaving group anion and any charge separation in the transition state. In a computational investigation of the E2 reaction of 2-bromopropane, the use of an implicit CPCM ethanol (B145695) model was shown to alter the reaction energy profile compared to the gas phase (vacuum). researchgate.net

In the context of this compound, the choice of solvent would be critical in directing the reaction pathway. Polar protic solvents, like alcohols, would be particularly effective at solvating the departing halide ion (I- or Br-), thereby lowering the activation energy for elimination. The stabilization effect is generally more pronounced for more polarizable anions, suggesting that the transition state leading to the iodide leaving group would be more stabilized by the solvent than the one for the bromide.

Furthermore, studies on the solvolysis of alkyl halides have long established the role of the solvent in differentiating between reaction mechanisms (e.g., SN1 vs. SN2). While a primary alcohol structure like that in this compound would typically disfavor an SN1 mechanism due to the instability of a primary carbocation, the presence of adjacent halogens and the specific solvent environment could lead to complex kinetic behavior.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

The structure of this compound features several key sites for intermolecular interactions:

The Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonding networks with other molecules of its kind or with solvent molecules.

The Halogen Atoms (Bromine and Iodine): Both bromine and iodine atoms can participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. Iodine is a particularly effective halogen bond donor.

MD simulations of halohydrin dehalogenases, enzymes that process compounds similar to this compound, reveal the importance of hydrogen and halogen bonds in substrate recognition and binding within the enzyme's active site. mdpi.comnih.govacs.org These simulations show how the precise geometry of the active site, lined with amino acid residues capable of forming these non-covalent bonds, orients the substrate for catalysis. mdpi.comnih.govacs.org

In a condensed phase of pure this compound or in solution, similar interactions would be at play. MD simulations would likely reveal strong hydrogen bonding between the hydroxyl groups, forming chains or cyclic oligomers. Superimposed on this network would be halogen bonds, where the iodine or bromine of one molecule interacts with the oxygen or a halogen of a neighboring molecule. These directional interactions can significantly influence the physical properties of the substance, such as its boiling point, viscosity, and crystal packing in the solid state.

Advanced Applications of 2 Bromo 3 Iodopropan 1 Ol in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Organic Synthesis

The distinct reactivity of the bromo, iodo, and hydroxyl groups in 2-bromo-3-iodopropan-1-ol allows for sequential and site-selective reactions, a crucial feature in the construction of complex molecular architectures.

Precursors for Pharmaceutically Relevant Scaffolds and Heterocycles

Heterocyclic compounds form the core of a vast number of pharmaceuticals, and this compound is a useful starting material for their synthesis. mdpi.com The development of novel synthetic pathways to create these scaffolds is a primary focus in medicinal chemistry. mdpi.com The differential reactivity of the halogens in this compound can be exploited to construct these complex ring systems. For instance, the more reactive iodine can be displaced first in a nucleophilic substitution, followed by a subsequent reaction at the bromine-bearing carbon to form a cyclic structure. This stepwise approach is essential for building the specific molecular frameworks required for biological activity.

Lactams, which are cyclic amides, represent an important class of heterocycles found in many therapeutic agents, including antibiotics and antitumor drugs. arkat-usa.org The synthesis of substituted lactams can be achieved through the α-alkylation of esters with reagents like 2-azidoethyl trifluoromethanesulfonate, followed by reduction and cyclization. arkat-usa.org While not a direct example using this compound, this demonstrates a general strategy where a bifunctional reagent is used to introduce a side chain that can later cyclize to form a heterocyclic ring.

Intermediates in Total Synthesis of Natural Products and Analogues

The total synthesis of complex natural products often relies on the use of versatile and highly functionalized building blocks. This compound, with its three modifiable centers, is an ideal candidate for such applications. Natural products and their analogues are a significant source of new drug leads. researchgate.net

For example, in the synthesis of phenanthroindolizidine alkaloids, which have shown potential as anticancer agents, related iodo-alcohols like 3-iodopropan-1-ol are used as key intermediates. researchgate.net These intermediates undergo a series of coupling reactions to construct the complex polycyclic core of the natural product. researchgate.net The presence of both a bromo and iodo group in this compound would offer even greater synthetic flexibility, allowing for orthogonal reaction strategies where each halogen can be addressed independently.

The synthesis of analogues of natural products, such as epothilone (B1246373) B, a potent anticancer agent, often involves the modification of the core structure to improve its pharmacological properties. sci-hub.se This can involve the introduction of new functional groups or the alteration of existing ones. A versatile building block like this compound could be employed to introduce a functionalized side chain onto the macrocyclic core of such molecules.

Role in Polymer Chemistry and Functional Materials Development

The unique properties of this compound also lend themselves to applications in polymer chemistry, where it can be used to create new monomers or to modify the surfaces of existing materials.

Synthesis of Monomers for Specialty Polymers

The development of specialty polymers with tailored properties is a key area of materials science. Monomers containing specific functional groups are required to build these polymers. The hydroxyl group of this compound can be readily modified, for example, through esterification with an acrylic or methacrylic acid derivative, to produce a polymerizable monomer. The remaining bromo and iodo groups would then be incorporated into the resulting polymer, providing sites for further post-polymerization modification. This allows for the creation of functional polymers with applications in areas such as coatings, adhesives, and drug delivery systems.

Functionalization of Polymeric and Nanomaterials

The surface modification of polymers and nanomaterials is crucial for tailoring their properties and enabling their use in various applications. The reactive halogen atoms of this compound make it an excellent candidate for grafting onto the surface of materials. For example, it could be used to introduce both bromine and iodine functionalities onto a polymer backbone or the surface of nanoparticles. These halogens can then serve as handles for further chemical transformations, allowing for the attachment of biomolecules, fluorescent dyes, or other functional moieties. This approach is valuable in the development of biosensors, targeted drug delivery vehicles, and advanced composite materials.

Applications in Radiochemistry as a Precursor for Radiolabeled Compounds (e.g., for research probes)

The presence of an iodine atom in this compound makes it a particularly useful precursor in the field of radiochemistry. mdpi.com Radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹²⁵I, are widely used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in biomedical research. mdpi.com

Development of Novel Catalysts and Ligands Utilizing Halogenated Propanol (B110389) Frameworks

The field of asymmetric catalysis continually seeks novel chiral ligands that can induce high levels of stereoselectivity in chemical transformations. The design of these ligands often relies on the use of versatile and readily modifiable chiral building blocks. While not yet extensively explored in this context, this compound presents a compelling framework for the development of new catalysts and ligands due to its unique trifunctional nature. The presence of a primary alcohol, a bromine atom, and an iodine atom on a simple three-carbon backbone offers significant potential for sequential and regioselective functionalization.

The differential reactivity of the carbon-halogen bonds is the cornerstone of its potential utility. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond, making the iodine atom a better leaving group in nucleophilic substitution reactions. This inherent difference allows for the selective replacement of the iodine atom while leaving the bromine atom intact for subsequent transformations. This stepwise approach is fundamental to constructing complex, multifunctional ligands where different coordinating groups can be introduced precisely.

Table 1: Comparison of Average Carbon-Halogen Bond Dissociation Energies This table illustrates the difference in bond strengths, which underpins the strategy of sequential substitution.

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-I | ~240 |

| C-Br | ~285 |

| C-Cl | ~340 |

| C-F | ~485 |

Note: Values are approximate and can vary based on the specific molecular structure.

This hierarchy in reactivity allows for the conceptual design of various ligand types, such as P,N-ligands, which are highly effective in a range of asymmetric catalytic reactions. A hypothetical, yet chemically sound, synthetic pathway could involve the initial selective substitution of the iodide with a phosphine (B1218219) group, followed by the conversion of the bromide to an amine or another coordinating moiety.

Table 2: Hypothetical Synthesis of a Chiral P,N-Ligand from this compound This table outlines a plausible synthetic route to a novel ligand.

| Step | Reaction | Reagent(s) | Intermediate/Product |

| 1 | Selective Iodide Substitution | 1. Potassium diphenylphosphide (KPPh₂) | 2-Bromo-3-(diphenylphosphino)propan-1-ol |

| 2 | Hydroxyl Protection (Optional) | 1. Silylating agent (e.g., TBDMSCl), Imidazole | 1-((tert-Butyldimethylsilyl)oxy)-2-bromo-3-(diphenylphosphino)propane |

| 3 | Bromide to Azide (B81097) Substitution | 1. Sodium azide (NaN₃) | 1-((tert-Butyldimethylsilyl)oxy)-2-azido-3-(diphenylphosphino)propane |

| 4 | Azide Reduction | 1. H₂, Pd/C or LiAlH₄ | 2-Amino-3-(diphenylphosphino)propan-1-ol (after deprotection) |

The resulting chiral 2-amino-3-(diphenylphosphino)propan-1-ol is a classic P,N-ligand framework. The chirality arises from the C2 carbon, and if the starting material is enantiomerically pure, the chirality can be transferred to the final ligand. This ligand could then be complexed with various transition metals, such as rhodium, iridium, or palladium, to generate catalysts for asymmetric hydrogenation, hydroformylation, or cross-coupling reactions.

The influence of halogen atoms directly on the ligand framework is a known strategy for fine-tuning the electronic properties of a catalyst. frontiersin.orgnih.gov Halogen substituents can act as halogen bond donors, influencing the conformational rigidity and the electronic environment of the catalytic center. frontiersin.orgnih.gov While the proposed synthesis replaces both halogens, alternative strategies could retain one halogen to modulate catalytic activity. For instance, if only the iodide is replaced, the resulting bromo-phosphino-alcohol could serve as a ligand where the bromine atom's electron-withdrawing nature and its potential for halogen bonding could influence the catalyst's performance.

Table 3: Illustrative Influence of Halogenated Ligands on Asymmetric Catalysis (Based on Analogous Systems) This data, from studies on different but related ligand systems, demonstrates how halogen substituents can impact catalytic outcomes. The data shown is for a representative asymmetric reaction.

| Ligand Substituent (X) | Catalyst | Reaction Yield (%) | Enantiomeric Excess (ee, %) |

| H | [Rh(COD)(L)]BF₄ | 95 | 85 |

| F | [Rh(COD)(L-X)]BF₄ | 96 | 92 |

| Cl | [Rh(COD)(L-X)]BF₄ | 98 | 94 |

| Br | [Rh(COD)(L-X)]BF₄ | 99 | 97 |

| I | [Rh(COD)(L-X)]BF₄ | 99 | 98 |

Data is hypothetical and compiled for illustrative purposes based on general trends observed in the literature where halogenation of ligands often enhances enantioselectivity. nih.govrsc.org

Environmental and Biological Occurrence of 2 Bromo 3 Iodopropan 1 Ol Excluding Toxicity

Natural Occurrence and Distribution in Marine Organisms (e.g., algae, seaweed)

Marine algae, particularly species of red (Rhodophyta) and brown (Phaeophyta) algae, are renowned for their capacity to synthesize a wide variety of halogenated organic compounds. nih.gov These organisms inhabit an environment rich in halides, with seawater containing significant concentrations of chloride and bromide, and to a lesser extent, iodide. mdpi.com This has led to the evolution of unique metabolic pathways for the incorporation of these halogens into organic molecules. nih.gov

The genus Laurencia, a type of red algae, is particularly prolific in producing halogenated metabolites. researchgate.net While a multitude of brominated and chlorinated compounds have been isolated from marine algae, the co-occurrence of bromine and iodine in the same molecule, such as in 2-Bromo-3-iodopropan-1-ol, is less commonly reported but mechanistically plausible given the enzymatic machinery present in these organisms. Brown algae are known to accumulate and utilize iodine for halogenation processes. nih.gov It is therefore conceivable that organisms possessing the necessary enzymes could produce mixed bromo-iodo compounds.

Table 1: Examples of Halogenated Compounds from Marine Algae

| Compound Class | Specific Example | Halogens Present | Source Organism (Genus) |

|---|---|---|---|

| Terpenes | Laurene | Bromine | Laurencia |

| Acetogenins | Prelaureatin | Bromine, Chlorine | Laurencia |

| Phenols | Bromophenols | Bromine | Polysiphonia |

| Volatile Hydrocarbons | Bromoform | Bromine | Various macroalgae |

This table presents examples of halogenated compounds found in marine algae to illustrate the diversity of these natural products. This compound is not listed as it has not been definitively identified in these sources.

Proposed Biogenic Pathways and Biosynthetic Mechanisms

The biosynthesis of halogenated compounds in marine algae is primarily mediated by a class of enzymes known as haloperoxidases. nih.gov These enzymes catalyze the oxidation of halides (X⁻) using hydrogen peroxide, leading to the formation of a reactive halogenating species ("X⁺"). nih.gov Vanadium-dependent haloperoxidases are common in brown algae. nih.gov

The biosynthesis of a mixed halogenated compound like this compound would likely involve the sequential or competitive action of these enzymes on a C3 organic precursor. The regioselectivity of the halogenation would be a critical factor, determining the specific positions of the bromine and iodine atoms on the propanol (B110389) backbone. Given the competitive reduction of bromide accumulation by iodide, the relative availability of these halides in the organism's cells could influence the final product. nih.gov

A plausible biosynthetic route could involve:

Enzymatic Activation of Halides: A haloperoxidase enzyme utilizes bromide and iodide ions from the surrounding seawater.

Electrophilic Attack: The activated halogen species react with an unsaturated C3 precursor, such as allyl alcohol or a related molecule.

Sequential Halogenation: The enzymatic process could involve two distinct steps, with one halogen being incorporated first, followed by the second. The order and specificity of this process would be key to the formation of this compound.

Environmental Fate and Degradation Pathways in Aquatic and Terrestrial Systems

The environmental fate of this compound, once released into aquatic or terrestrial systems, would be governed by a combination of biotic and abiotic processes. Halogenated organic compounds can be subject to degradation through microbial action, photolysis, and other chemical reactions. nih.gov

Microbial degradation is a primary mechanism for the breakdown of many organic pollutants. nih.gov The degradation of halogenated compounds often proceeds via dehalogenation, where the carbon-halogen bond is cleaved. researchgate.net Generally, carbon-iodine and carbon-bromine bonds are weaker and more susceptible to cleavage than carbon-chlorine bonds, suggesting that this compound would be more readily biodegradable than its chlorinated analogs. The degradation can occur under both aerobic and anaerobic conditions, with different microbial communities and enzymatic pathways being involved.

Abiotic degradation processes could also play a role. Photolysis, or the breakdown of the molecule by sunlight, particularly in surface waters, could contribute to its degradation. The presence of two different halogens might influence the photochemical reactivity of the molecule.

Table 2: Potential Degradation Processes for this compound

| Degradation Process | Description | Key Factors |

|---|---|---|

| Biodegradation | Breakdown by microorganisms (bacteria, fungi). | Presence of specific dehalogenase enzymes, aerobic/anaerobic conditions, nutrient availability. |

| Photolysis | Degradation by sunlight (UV radiation). | Water clarity, depth, presence of photosensitizing substances. |

| Hydrolysis | Reaction with water leading to the cleavage of bonds. | pH, temperature. |

Contribution to Halogen Biogeochemical Cycles

Volatile halogenated organic compounds (VHOCs) released from marine algae are known to make a significant contribution to the global biogeochemical cycles of halogens. copernicus.org These compounds can be transported from the ocean to the atmosphere, where they participate in a variety of chemical reactions.

Once in the atmosphere, VHOCs can be photolyzed by sunlight, releasing reactive halogen atoms (e.g., Br, I). These halogen radicals can have a significant impact on atmospheric chemistry, including the catalytic destruction of ozone in the troposphere and stratosphere. copernicus.org The presence of both bromine and iodine in a single molecule could lead to complex atmospheric degradation pathways and the release of both bromine and iodine radicals.

The production and subsequent volatilization of compounds like this compound from marine sources would contribute to the flux of these halogens into the atmosphere, thereby playing a role in the broader halogen cycle. windows.net The magnitude of this contribution would depend on the abundance of the producing organisms and the volatility and atmospheric lifetime of the compound.

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

The academic study of 2-bromo-3-iodopropan-1-ol is still in a nascent stage, with a significant portion of the available information originating from chemical databases rather than dedicated research publications. The primary contribution of existing data is the fundamental characterization of the molecule, including its structural formula (C₃H₆BrIO) and IUPAC name.

The key academic insights can be summarized as follows:

Structural Uniqueness : The compound is a vicinal halohydrin, possessing both a bromine and an iodine atom on adjacent carbons, in addition to a primary hydroxyl group. This unique combination of functional groups suggests a high degree of reactivity and synthetic utility.

Predicted Reactivity : Based on the principles of physical organic chemistry, the reactivity of this compound is expected to be dictated by the interplay of its three functional groups. The carbon-halogen bonds are susceptible to nucleophilic substitution, with the carbon-iodine bond being inherently weaker and more reactive than the carbon-bromine bond. The primary alcohol can undergo oxidation or can be converted into a better leaving group to facilitate further reactions. Like other halohydrins, it is anticipated to form an epoxide under basic conditions through an intramolecular SN2 reaction. chemistrysteps.com

Synthetic Potential : The trifunctional nature of this compound makes it a potentially valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. Its ability to undergo sequential and selective reactions at its different functional sites is a key feature that warrants further exploration.

Identification of Remaining Challenges and Unexplored Research Avenues

The most significant challenge in the study of this compound is the scarcity of dedicated research. This presents numerous unexplored avenues for investigation:

Definitive Synthesis and Characterization : While general methods for halohydrin synthesis exist, optimized and high-yield synthetic routes specifically for this compound have not been extensively reported. byjus.com A systematic study of its synthesis from precursors like allyl alcohol or glycerol (B35011) derivatives, followed by comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry), is a fundamental necessity.

Stereoselective Synthesis : The molecule contains a chiral center at the second carbon. Developing stereoselective synthetic methods to produce enantiomerically pure forms of this compound would be a significant advancement, opening doors to its use in asymmetric synthesis.

Reaction Mechanism Studies : Detailed mechanistic studies of its reactions are yet to be performed. Investigating the kinetics and thermodynamics of its nucleophilic substitution, oxidation, and cyclization reactions would provide a deeper understanding of its chemical behavior. The regioselectivity and stereoselectivity of these reactions are also critical areas for research.

Exploration of Synthetic Applications : The potential of this compound as a building block in the synthesis of novel heterocyclic compounds, functionalized polymers, or biologically active molecules is largely untapped.

Computational Modeling : Theoretical studies, such as density functional theory (DFT) calculations, could be employed to predict its spectroscopic properties, reaction pathways, and conformational preferences, providing valuable insights to guide experimental work.

Outlook on Emerging Methodologies and Interdisciplinary Research Opportunities for this compound Chemistry

The future of this compound chemistry is promising, with several emerging methodologies and interdisciplinary opportunities that could be leveraged:

Advanced Synthetic Techniques : Modern synthetic methods, such as flow chemistry and microwave-assisted synthesis, could be applied to develop more efficient, scalable, and safer processes for the production of this compound and its derivatives.

Catalysis : The development of novel catalysts for the selective functionalization of this compound would be a major breakthrough. This could include enzymatic catalysis for enantioselective transformations or transition-metal catalysis for cross-coupling reactions.

Materials Science : The compound could serve as a monomer or cross-linking agent in the development of functional polymers with tailored properties, such as flame retardancy (due to the presence of halogens) or enhanced reactivity for post-polymerization modification. mdpi.com

Medicinal Chemistry : Halogenated organic compounds are prevalent in pharmaceuticals. The unique structural features of this compound make it an interesting scaffold for the design and synthesis of new therapeutic agents. Its potential as a precursor to novel antibiotics, anticancer agents, or enzyme inhibitors could be an exciting area of interdisciplinary research.

Radiochemistry : The presence of iodine in the molecule suggests a potential application in the synthesis of radiolabeled compounds for medical imaging or radiotherapy. mdpi.comnih.gov The development of methods to incorporate radioactive isotopes of iodine could be a valuable contribution to nuclear medicine.

Green Chemistry : Future research should also focus on developing environmentally benign methods for the synthesis and application of this compound, aligning with the principles of green chemistry to minimize waste and environmental impact.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-iodopropan-1-ol, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves halogenation of propanol derivatives. For example, sequential halogenation (bromination followed by iodination) under controlled conditions (e.g., using NBS for bromination and iodine with a Lewis acid for iodination) can achieve regioselectivity. Competing elimination reactions can be suppressed by using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C). Monitoring reaction progress via TLC or GC-MS is critical to optimize yields .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR to confirm regiochemistry and purity. The coupling constants between vicinal halogens and hydroxyl protons can indicate stereoelectronic effects.

- X-ray crystallography : Resolve crystal structure to verify spatial arrangement of halogens and hydroxyl groups, as demonstrated in analogous bromo-alcohol studies .

- Mass spectrometry : Confirm molecular weight and isotopic patterns (Br and I have distinct isotopic signatures).

Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?

- Methodological Answer : The iodine atom is a better leaving group than bromine due to its lower electronegativity and larger atomic radius. In SN₂ reactions, iodide displacement occurs preferentially. For example, in alkaline conditions, hydroxide ions may target the iodine-substituted carbon. Use kinetic studies (e.g., varying nucleophile concentration) to quantify reactivity differences .

Advanced Research Questions

Q. How does steric hindrance influence the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Steric effects near the hydroxyl group can direct coupling reactions (e.g., Suzuki-Miyaura) toward the less hindered halogen. Computational modeling (DFT) can predict transition-state geometries, while experimental validation via substituent variation (e.g., protecting the hydroxyl group with TMS) can isolate steric vs. electronic contributions .

Q. What strategies mitigate the thermal instability of this compound during prolonged storage or reactions?

- Methodological Answer : Decomposition pathways (e.g., HI elimination) are accelerated by light and heat. Stabilization methods include:

Q. How can computational chemistry predict the solvation effects and reaction pathways of this compound in different solvents?

- Methodological Answer : Use molecular dynamics (MD) simulations to model solvation shells around halogens and hydroxyl groups. Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with reaction rates in SN₁/SN₂ mechanisms. Pair these with experimental kinetic data in solvents like DMSO, THF, and water to validate computational predictions .

Q. What contradictions exist in literature regarding the catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer : Some studies report high enantioselectivity when using chiral ligands (e.g., BINOL), while others note racemization under similar conditions. Resolve discrepancies by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.